6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Kinase Inhibitors Structure-Activity Relationship (SAR) Molecular Docking

Sourcing a versatile, dual-halogen heterocyclic scaffold for kinase inhibitor programs often involves complex supply chains and inconsistent purity. This compound directly addresses that bottleneck. - Orthogonal 2-Cl (hinge region) & 6-Br (deep pocket) substituents enable chemoselective, sequential functionalization for focused library synthesis. - Established core for generating potent leads (e.g., PIM-1 IC₅₀ = 11.4 nM; TS IC₅₀ = 13.48 nM). - Provides reliable, research-grade material to accelerate hit-to-lead campaigns without synthetic delay.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
CAS No. 1234616-65-9
Cat. No. B1529560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloropyrido[2,3-D]pyrimidine
CAS1234616-65-9
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=NC=C1Br)Cl
InChIInChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H
InChIKeyWEYJDKGLVMTHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloropyrido[2,3-d]pyrimidine: A Strategic Heterocyclic Building Block


6-Bromo-2-chloropyrido[2,3-d]pyrimidine (CAS 1234616-65-9) is a heterocyclic compound with the molecular formula C₇H₃BrClN₃ and a molecular weight of 244.48 g/mol . Its structure features a fused pyridine and pyrimidine ring system, substituted with bromine at the 6-position and chlorine at the 2-position . This scaffold is a cornerstone for developing kinase inhibitors and other bioactive molecules, with the pyrido[2,3-d]pyrimidine core recognized for its diverse biological activities, including antitumor and anti-inflammatory properties [1]. The compound is a key intermediate in pharmaceutical research and development .

Why This Scaffold Cannot Be Replaced by Generic Analogs


The 6-Bromo-2-chloropyrido[2,3-d]pyrimidine scaffold is not interchangeable with other pyrido[2,3-d]pyrimidines. Its value is rooted in a specific substitution pattern that dictates both its reactivity and the biological profile of its derivatives. The 6-bromo substituent is a critical moiety for interactions deep within the ATP-binding pocket of protein kinases, a feature essential for high-affinity binding and target selectivity [1]. Simultaneously, the 2-chloro group provides a distinct and orthogonal handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of pharmacophores at a position that interacts with the kinase hinge region [1]. Replacing this compound with a 2,4-dichloro analog (CAS 126728-20-9), for example, would forfeit the strategic 6-bromo group, fundamentally altering the biological activity and synthetic trajectory. The following evidence demonstrates how this dual-halogen architecture provides quantifiable advantages over close structural analogs and defines its unique procurement value.

Product-Specific Differentiation Evidence


Unique Binding Mode Enabled by 6-Bromo Substitution

A binding model for pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors demonstrates that the 6-position substituent is located deep in the binding cleft in a pocket not used by ATP, which is critical for conferring high-affinity binding and specificity [1]. A compound like 2,4-dichloropyrido[2,3-d]pyrimidine (CAS 126728-20-9) lacks this crucial 6-substituent, while 6-bromo-2-chloropyrido[2,3-d]pyrimidine retains the essential 6-bromo group for this interaction, while its 2-chloro group serves as a distinct synthetic handle for modifications at the hinge region.

Kinase Inhibitors Structure-Activity Relationship (SAR) Molecular Docking

Potent Nanomolar Activity Against Key Oncology Targets

Derivatives based on the pyrido[2,3-d]pyrimidine scaffold, for which 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is a precursor, have demonstrated potent inhibition of PIM-1 kinase and Thymidylate Synthase (TS), two key oncology targets. The scaffold has yielded compounds with nanomolar IC₅₀ values against these enzymes, validating its utility as a starting point for drug discovery [1][2].

PIM-1 Kinase Thymidylate Synthase Anticancer Activity

High Purity Specification for Reliable Synthesis

Commercially available 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is supplied with a minimum purity specification of 97-98% by leading vendors . This high level of purity ensures reliable and reproducible performance in multi-step synthetic sequences, minimizing the formation of by-products and simplifying purification.

Purity Analysis Quality Control Synthetic Intermediate

Orthogonal Handles for Sequential Cross-Coupling

The compound's value is significantly enhanced by its two distinct halogen atoms, which offer orthogonal reactivity for sequential functionalization. The 2-chloro group is preferred for nucleophilic aromatic substitution (SNAr), while the 6-bromo group is an excellent partner for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling precise, stepwise molecular construction . This contrasts sharply with mono-halogenated pyridopyrimidines, which only allow for a single diversification event.

Cross-Coupling Suzuki Reaction Chemoselectivity

Key Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is a strategic intermediate for synthesizing focused libraries of kinase inhibitors, particularly those targeting tyrosine kinases (e.g., c-Src, FGFR) and serine/threonine kinases (e.g., PIM-1). Its dual-halogen architecture allows medicinal chemists to independently optimize interactions in both the deep pocket and the hinge region of the kinase active site, as informed by established binding models [1]. The potential for generating leads with low nanomolar potency (e.g., PIM-1 IC₅₀ = 11.4 nM) [2] makes it a high-value procurement for oncology drug discovery.

Anticancer Drug Discovery Beyond Kinases

The pyrido[2,3-d]pyrimidine core is a privileged scaffold for developing inhibitors of other validated anticancer targets, such as Thymidylate Synthase (TS). Derivatives of this scaffold have demonstrated potent TS inhibition with IC₅₀ values in the nanomolar range (e.g., 13.48 nM) [3], underscoring the versatility of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine as a starting material for hit-to-lead campaigns across multiple mechanisms of action.

Orthogonal Cross-Coupling for Complex Libraries

Researchers developing methodology or building diverse compound collections will find this molecule invaluable. Its orthogonal 2-chloro and 6-bromo substituents enable a sequential functionalization strategy, allowing for the introduction of two different molecular fragments with high chemoselectivity . This significantly expands the accessible chemical space and the efficiency of library synthesis compared to using mono-halogenated or simpler dihalogenated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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